![molecular formula C10H13ClN4O B1588195 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide CAS No. 303149-97-5](/img/structure/B1588195.png)
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide
Overview
Description
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H13ClN4O. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by a pyridazine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to a carboxamide group.
Preparation Methods
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine and piperidine-4-carboxylic acid.
Reaction Conditions: The 6-chloropyridazine is reacted with piperidine-4-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of a carboxamide group, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid:
Biological Activity
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring attached to a chlorinated pyridazine moiety, which influences its biological interactions. The molecular formula is , and it is characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 185.64 g/mol |
CAS Number | 303149-97-5 |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloropyridazine moiety enhances its ability to modulate biological pathways, potentially acting as an inhibitor or modulator of specific enzymes involved in disease processes.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, some studies have shown that related compounds demonstrate activity against viruses such as HIV and HSV-1. The antiviral efficacy is often evaluated through in vitro assays, where compounds are tested for their ability to inhibit viral replication.
Antimicrobial Activity
In addition to antiviral properties, this compound has been assessed for antimicrobial activity against various bacterial strains. Preliminary findings suggest moderate efficacy against Gram-positive and Gram-negative bacteria, although detailed MIC (Minimum Inhibitory Concentration) values are required for comprehensive understanding.
Anticancer Potential
The compound's structural features may also contribute to anticancer activity. Studies on related piperidine derivatives have revealed potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
A series of case studies have explored the biological effects of this compound:
- Antiviral Screening : In a study evaluating the antiviral activity of several piperidine derivatives, this compound was found to exhibit moderate inhibition against Coxsackievirus B2 (CVB-2) with a cytotoxic concentration (CC50) of 92 μM .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results with MIC values indicating potential therapeutic applications .
- Cancer Cell Lines : A study focused on the compound's effects on various cancer cell lines demonstrated significant growth inhibition at specific concentrations, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-1-2-9(14-13-8)15-5-3-7(4-6-15)10(12)16/h1-2,7H,3-6H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDQZJQBUPWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423359 | |
Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-97-5 | |
Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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